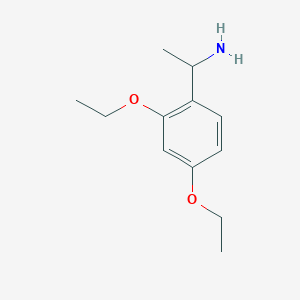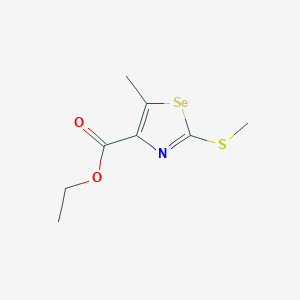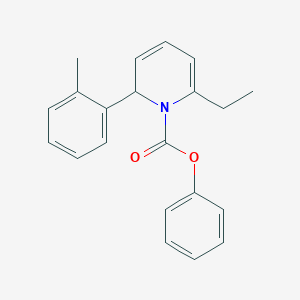
1-(2,4-Diethoxyphenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Diethoxyphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines It is characterized by the presence of two ethoxy groups attached to the benzene ring at the 2 and 4 positions, and an ethanamine group at the 1 position
Preparation Methods
The synthesis of 1-(2,4-Diethoxyphenyl)ethan-1-amine typically involves the reductive amination of the corresponding acetophenone. The process can be summarized as follows:
Reductive Amination: The starting material, 2,4-diethoxyacetophenone, is reacted with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. This reaction results in the formation of this compound.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of chiral auxiliaries or catalysts can also be employed to obtain enantiomerically pure products.
Chemical Reactions Analysis
1-(2,4-Diethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as halides or thiols replace the ethoxy groups, forming new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Scientific Research Applications
1-(2,4-Diethoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active amines.
Medicine: Research into its potential therapeutic effects, such as its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,4-Diethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethoxy groups and amine functionality allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including enzyme inhibition or receptor activation.
Comparison with Similar Compounds
1-(2,4-Diethoxyphenyl)ethan-1-amine can be compared to other phenethylamines, such as:
1-(2,4-Dimethoxyphenyl)ethan-1-amine: Similar in structure but with methoxy groups instead of ethoxy groups. This compound may exhibit different reactivity and biological activity due to the difference in substituents.
3,4-Dimethoxyphenethylamine: Another related compound with methoxy groups at the 3 and 4 positions. It is known for its psychoactive properties and is structurally related to neurotransmitters like dopamine.
Properties
CAS No. |
634150-86-0 |
|---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
1-(2,4-diethoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-9H,4-5,13H2,1-3H3 |
InChI Key |
PQDHFPQPLHBKKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(C)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(2Z,4E)-1-[(3-Methoxyphenyl)amino]-1-oxo-2,4-hexadien-2-yl}benzamide](/img/structure/B12588140.png)
![1,2-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}naphthalene](/img/structure/B12588147.png)
![N~1~-[(2-Ethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12588148.png)


![4-[4-(3,5-Dimethylphenyl)-2-(4-nitrophenyl)-1,3-thiazol-5-yl]pyridine](/img/structure/B12588157.png)

![1-Butyl-4-[2,2-difluoro-2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B12588165.png)


![4-[(1S)-2,2-Dichloro-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B12588191.png)

![1-{(1S)-2,2-Bis[(S)-4-methylbenzene-1-sulfinyl]-1-phenylethyl}piperidine](/img/structure/B12588201.png)
![2-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B12588207.png)
